4-chloro-N-(1-phenylpyrazol-3-yl)benzamide
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Overview
Description
4-chloro-N-(1-phenylpyrazol-3-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position of the benzamide ring and a phenyl-pyrazole moiety attached to the nitrogen atom of the benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1-phenylpyrazol-3-yl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with phenylhydrazine to form the pyrazole ring, resulting in 4-chloro-N-(1-phenyl-1H-pyrazol-3-yl)-benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1-phenylpyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-chloro-N-(1-phenylpyrazol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Biological Research: It is investigated for its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: The compound can be used in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1-phenylpyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The phenyl-pyrazole moiety can interact with enzymes or receptors, modulating their activity. The chloro group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(1-phenylpyrazol-3-yl)benzamide: shares similarities with other benzamide derivatives and pyrazole-containing compounds.
4-Chlorobenzamide: Lacks the pyrazole moiety but has similar substitution patterns.
N-Phenyl-1H-pyrazole-3-carboxamide: Contains the pyrazole moiety but lacks the chloro group.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the chloro group and the phenyl-pyrazole moiety allows for unique interactions and reactivity patterns, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H12ClN3O |
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Molecular Weight |
297.74 g/mol |
IUPAC Name |
4-chloro-N-(1-phenylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C16H12ClN3O/c17-13-8-6-12(7-9-13)16(21)18-15-10-11-20(19-15)14-4-2-1-3-5-14/h1-11H,(H,18,19,21) |
InChI Key |
QUOPRYYGGLFEQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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